molecular formula C6H8O3 B144009 Furaneol CAS No. 3658-77-3

Furaneol

Cat. No.: B144009
CAS No.: 3658-77-3
M. Wt: 128.13 g/mol
InChI Key: INAXVXBDKKUCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Furaneol plays a significant role in biochemical reactions, particularly in the Maillard reaction, where it is formed from the dehydration of glucose. The biosynthesis of this compound involves several enzymatic steps, with its immediate precursor being a glucoside derived from the dehydration of sucrose . Enzymes such as quinone oxidoreductase are involved in its biosynthesis, catalyzing the final step in the formation of this compound . Additionally, this compound interacts with various proteins and biomolecules, influencing their structure and function through non-covalent interactions.

Cellular Effects

This compound has been observed to affect various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce micronucleated reticulocytes in a dose-dependent manner, indicating its potential to cause genetic damage . It also affects the expression of certain genes involved in flavor biosynthesis in fruits, such as the ethylene response factor (FaERF#9) in strawberries .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, altering their activity. For example, this compound has been shown to inhibit certain enzymes involved in microbial infections, such as those in Candida albicans, by arresting the cell cycle at the S and G2/M phases . Additionally, this compound influences gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard conditions but can degrade under certain environmental factors such as heat and light . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. For instance, the concentration of this compound and its related compounds can vary significantly during the ripening of fruits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound is generally considered safe and is used as a flavoring agent. At higher doses, it can have adverse effects. Studies have shown that high doses of this compound can lead to lower body weights and increased incidence of pituitary adenomas in rats . Additionally, this compound has been found to be mutagenic in certain strains, indicating potential genetic toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily synthesized through the Maillard reaction, where it is formed from the dehydration of glucose. The biosynthesis of this compound involves enzymes such as quinone oxidoreductase and UDP-glucose: this compound glucosyltransferase . These enzymes catalyze the formation of this compound and its derivatives, which are important for the flavor profile of various fruits and processed foods .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is soluble in both water and organic solvents, allowing it to diffuse easily across cell membranes . This compound interacts with transporters and binding proteins that facilitate its movement within the cell. Additionally, its distribution can be influenced by factors such as pH and temperature .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, in strawberries, the enzyme FaERF#9, which regulates this compound biosynthesis, is localized in the nucleus .

Preparation Methods

Furaneol can be synthesized through various methods, including chemical synthesis, the Maillard reaction, and biotechnological processes.

Chemical Reactions Analysis

Furaneol undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Properties

IUPAC Name

4-hydroxy-2,5-dimethylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAXVXBDKKUCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(=C(O1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041517
Record name 4-Hydroxy-2,5-dimethyl-3(2H)furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals, Solid, Colourless to white solid; Fruity caramel or burnt pineapple aroma
Record name 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (±)-Furaneol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040594
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1434/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

216 °C
Record name Dimethylhydroxy furanone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 0.315 g/mL at 25 °C, Soluble in oil and ethanol, Soluble in oil; Insoluble in water, Soluble (in ethanol)
Record name Dimethylhydroxy furanone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1434/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

3.3 (Air = 1)
Record name Dimethylhydroxy furanone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.008 mm Hg at 25 °C
Record name Dimethylhydroxy furanone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Beige powder, Colorless crystals

CAS No.

3658-77-3
Record name Furaneol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3658-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furaneol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Hydroxy-2,5-dimethyl-3(2H)furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-2,5-dimethylfuran-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYLHYDROXY FURANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20PI8YZP7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dimethylhydroxy furanone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

77-79 °C, 77 - 78 °C
Record name Dimethylhydroxy furanone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (±)-Furaneol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040594
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of 48 g of sodium hydroxide and 37.2 g of ethyl 5-methyl-3,4-dihydroxy-2-furoate of 98.4% purity in 225 ml of water was allowed to stand at room temperature for 40 hours. The mixture was diluted with 200 g of water and 22.8 g of gaseous methyl bromide was added with stirring over a period of one hour at room temperature followed by an additional stirring period of two hours. The pH of the solution was adjusted to 5 by the addition of concentrated hydrochloric acid solution. Extraction with methyl t-butyl ether yielded 21.5 9 of 2,5-dimethyl-4-hydroxy-3[2H] furanone of 95.3% purity (molar yield 81.4%).
Quantity
48 g
Type
reactant
Reaction Step One
Name
ethyl 5-methyl-3,4-dihydroxy-2-furoate
Quantity
37.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
225 mL
Type
solvent
Reaction Step Four
Quantity
22.8 g
Type
reactant
Reaction Step Five
Name
Quantity
200 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of 113.4 g of sodium methylate in 750 g of methyl t-butyl ether was added at 5° C. in one hour 146 g of diethyl oxalate followed by a stirring period of one hour at 5° C. Then 204 g of diethyl 2-methyldiglycolate in two hours was added at 5° C. and the mixture was stirred for four hours at that temperature followed by a reflux period of three hours. The reaction mixture was added to 797 g of 8.9% hydrochloric acid solution at 20° C. and the pH of the resulting mixture was adjusted to 5 with 33% sodium hydroxide solution. To the separated upper layer was added with stirring 903 g of 17.8% sodium hydroxide solution at 20° C. The layers were allowed to settle and the separated lower layer was kept at 20° C. for 20 hours. Then, 200 g of water was added, 104 g of methyl bromide was introduced at 20° C. in one hour, and the mixture was stirred for another hour; and the pH of the solution was adjusted to 6.5 by the addition of concentrated hydrochloric acid solution. Extraction with methyl t-butyl ether yielded 95 g of 2,5-dimethyl-4-hydroxy-3[2H] furanone of 97.3% purity (molar overall yield 72.2%).
Name
sodium methylate
Quantity
113.4 g
Type
reactant
Reaction Step One
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two
[Compound]
Name
diethyl 2-methyldiglycolate
Quantity
204 g
Type
reactant
Reaction Step Three
Quantity
797 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
903 g
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

A solution of 32 g of sodium hydroxide and 33 g of a mixture containing 37.1% of methyl 5-methyl-3,4-dihydroxy-2-furoate and 52.1% of ethyl 5-methyl-3,4-dihydroxy-2-furoate in 320 ml of water was allowed to stand at room temperature for 20 hours. To the resulting mixture is added at 0° C. in one hour 25.2 g of dimethyl sulphate followed by an additional stirring period of three hours at 0° C. The pH of the solution was adjusted to 6.5 by the addition of concentrated hydrochloric acid solution. Extraction with methyl t-butyl ether yielded 18.1 g of 2,5-dimethyl-4-hydroxy-3[2H] furanone of 88.8% purity (molar yield 76.6%).
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
33 g
Type
reactant
Reaction Step One
Name
methyl 5-methyl-3,4-dihydroxy-2-furoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 5-methyl-3,4-dihydroxy-2-furoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 9 g of 2-carbethoxy-2,5-dimethyl-3-oxo-4-hydroxy-2H-furan and 5.4 g of sodium hydroxide in 50 ml of water is kept at room temperature under nitrogen for 20 hours. The reaction mixture is acidified with hydrochloric acid, then stirred at 30° C. for an hour and continuously extracted for 6 hours with ether. The ether extract is dried and the solvent is removed under vacuum, the residue is dissolved in a mixture of 5 ml of dry ether and 5 ml of dry pentane. The solution is cooled to -10° C. and filtered. The solid product is dried, yielding 4.1 g (70%) of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan. The isolated product is identical (NMR and IR) with a sample of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan prepared from rhamnose (loc cit). M.p. 82°-84° C.
Name
2-carbethoxy-2,5-dimethyl-3-oxo-4-hydroxy-2H-furan
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In a 1 L three-necked flask fitted with a mechanical stirrer and a gas inlet tube is placed a suspension of 34 g of sodium ethoxide in a mixture of 100 ml of dimethylformamide and 300 ml of toluene. To the stirred suspension is added at room temperature, under nitrogen, 93 g of 2-carbethoxy-5-methyl-3,4-dihydroxy-furan. Gaseous methyl bromide is bubbled through the stirred reaction mixture at 30°-40° C. till the pH of the reaction mixture reaches 6.5-7.0. The solvents are removed under vacuum and the residue is dissolved in a solution of 80 g of sodium hydroxide in 350 ml of water. The reaction mixture is kept at room temperature under nitrogen for 20 hours, acidified with hydrochloric acid and continuously extracted with ether. The ether extract is dried and the solvent removed under vacuum, the residue is recrystallized from ether, yielding 41.5 g (65%) of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan, m.p. 81.5°-83.1° C.
Quantity
34 g
Type
reactant
Reaction Step One
Name
2-carbethoxy-5-methyl-3,4-dihydroxy-furan
Quantity
93 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furaneol
Reactant of Route 2
Furaneol
Reactant of Route 3
Furaneol
Reactant of Route 4
Reactant of Route 4
Furaneol
Reactant of Route 5
Reactant of Route 5
Furaneol
Reactant of Route 6
Furaneol
Customer
Q & A

Q1: What is furaneol and what is it known for?

A1: this compound, chemically known as 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, is a natural organic compound recognized for its potent, sweet, caramel-like aroma. [, ] It's found in various fruits like strawberries and pineapples, as well as in processed foods where it contributes significantly to their flavor profile. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C6H8O3, and its molecular weight is 128.13 g/mol. []

Q3: How is this compound formed?

A3: this compound can be formed through several pathways:

  • Naturally: In fruits like strawberries, it’s biosynthesized from precursors like D-fructose and D-fructose 6-phosphate. []
  • Maillard Reaction: It's a common product of the Maillard reaction, a complex series of chemical reactions between sugars and amino acids that occurs during heating, contributing to the flavor and aroma of cooked foods. [, ]
  • Chemical Synthesis: One method involves using methylglyoxal as a starting material, undergoing a coupling reaction followed by cyclization to produce this compound. []
  • Enzymatic Synthesis: this compound can be produced from 6-deoxyhexoses through enzymatic pathways involving aldolase and triosephosphate isomerase. [, ]

Q4: How is this compound detected and quantified in food samples?

A4: Several methods are employed for detecting and quantifying this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies volatile compounds based on their mass-to-charge ratio, allowing for precise quantification of this compound in complex mixtures like food extracts. [, , , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their interactions with a stationary phase, and a UV detector can be used for quantification. This method has been successfully applied to analyze this compound and its derivatives in strawberries. [, ]
  • Headspace Solid-Phase Microextraction (HS-SPME): This technique involves the extraction of volatile compounds from the headspace of a sample onto a fiber coated with a suitable sorbent. The extracted compounds are then analyzed by gas chromatography. [, ]

Q5: Does the concentration of this compound vary in different strawberry varieties?

A5: Yes, the concentration of this compound and its derivatives (like mesifurane and this compound glucoside) can vary significantly between different strawberry varieties. [, , ] For example, the Oso Grande variety has been reported to have the highest this compound content at the overripe stage. []

Q6: How does this compound contribute to the aroma of strawberries?

A6: this compound has a very low odor threshold in strawberries, meaning even trace amounts can be perceived. [, ] This contributes significantly to the characteristic sweet, fruity, and slightly caramel-like aroma of ripe strawberries. [, ]

Q7: How does the concentration of this compound change during strawberry ripening and storage?

A7: The concentration of this compound generally increases during strawberry ripening, reaching its peak at the overripe stage. [, , ] During storage, particularly at higher temperatures, the concentration of this compound and its derivatives can fluctuate. For example, mesifurane and this compound glucoside levels might increase while free this compound decreases. []

Q8: Is this compound found in other fruits besides strawberries?

A8: Yes, this compound is also found in other fruits like pineapple, raspberry, and mango, contributing to their characteristic aromas. []

Q9: How is this compound used in the food industry?

A9: this compound is a valuable flavoring agent in the food industry due to its potent and pleasant aroma. It’s used to enhance the flavor of:

  • Processed Foods: It's added to various processed foods like candies, beverages, and baked goods to impart a sweet, caramel-like flavor profile. [, , ]

Q10: Are there any safety concerns regarding the use of this compound in food?

A10: While this compound is generally recognized as safe for consumption, specific regulations regarding its use as a food additive may vary depending on local regulations. []

Q11: How is this compound biosynthesized in strawberries?

A11: In strawberries, this compound biosynthesis involves an enzyme called quinone oxidoreductase (FaQR) which catalyzes the final step in its production. [] This enzyme is regulated at the transcriptional level by a complex consisting of an ethylene response factor (FaERF#9) and an MYB transcription factor (FaMYB98). [] This complex directly binds to the FaQR promoter and activates its transcription, leading to increased this compound biosynthesis during ripening. []

Q12: Can the biosynthesis of this compound in strawberries be influenced by external factors?

A12: Yes, factors like ethylene treatment have been shown to influence this compound biosynthesis in strawberries. Studies indicate that pre-climacteric ethylene treatment accelerates ripening and leads to an early increase in this compound production. []

Q13: What is the role of this compound O-methyltransferase in fruits like strawberries and mangoes?

A13: this compound O-methyltransferase is an enzyme that catalyzes the methylation of this compound to produce mesifuran, another important flavor compound. [, ] This enzyme has been isolated and characterized from both strawberries and mangoes, indicating its role in diversifying the flavor profiles of these fruits. [, ]

Q14: Can this compound be used for applications beyond flavoring?

A14: Research suggests that this compound might possess other potential properties:

  • Antimicrobial Activity: Studies have shown that this compound exhibits a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi, highlighting its potential as a therapeutic agent. []
  • Dental Applications: Experimental light-cured antibacterial dental cements containing this compound have been developed, demonstrating its potential in dental materials. []

Q15: Are there any analytical challenges associated with this compound analysis?

A15: Yes, analyzing this compound in complex matrices like strawberries can be challenging due to its:

  • High Polarity: Its polar nature makes it challenging to extract and analyze using conventional methods. [, ]
  • Matrix Interactions: this compound can strongly interact with components of the food matrix, making its extraction and accurate quantification difficult. []

Q16: Have any sensors been developed for specific detection of this compound?

A16: Yes, researchers have developed:

  • Molecularly Imprinted Polymer (MIP)-based Sensors: These sensors utilize MIPs that can selectively bind to this compound, allowing for its detection in complex mixtures like strawberry samples. [, ]
  • Aptamer-based Sensors: Aptamers, single-stranded DNA or RNA molecules that bind specifically to a target molecule, have been developed against this compound. These aptamers have been used to develop sensors for detecting this compound in various applications, including food analysis. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.